molecular formula C16H16N4O2 B2870580 1-[4-(propan-2-yl)phenyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1255782-73-0

1-[4-(propan-2-yl)phenyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B2870580
CAS RN: 1255782-73-0
M. Wt: 296.33
InChI Key: AWBPAYFMOQMEKJ-UHFFFAOYSA-N
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Description

1-[4-(propan-2-yl)phenyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid, also known as PTAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTAC belongs to the class of triazole-containing compounds and is known for its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 1-[4-(propan-2-yl)phenyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. 1-[4-(propan-2-yl)phenyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 1-[4-(propan-2-yl)phenyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid has also been shown to inhibit the activity of certain kinases, which are proteins involved in cell signaling pathways.
Biochemical and Physiological Effects:
1-[4-(propan-2-yl)phenyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-[4-(propan-2-yl)phenyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid can induce apoptosis, or programmed cell death, in cancer cells. 1-[4-(propan-2-yl)phenyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid has also been shown to exhibit antibacterial and antifungal activities. In vivo studies have demonstrated that 1-[4-(propan-2-yl)phenyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid can reduce inflammation and pain in animal models.

Advantages and Limitations for Lab Experiments

1-[4-(propan-2-yl)phenyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid has several advantages for use in lab experiments, including its unique chemical structure, which allows for the modification of its properties. 1-[4-(propan-2-yl)phenyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid is also relatively easy to synthesize and purify. However, 1-[4-(propan-2-yl)phenyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 1-[4-(propan-2-yl)phenyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid. One potential direction is the development of 1-[4-(propan-2-yl)phenyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid-based drug delivery systems for the targeted delivery of drugs to specific tissues or cells. Another potential direction is the investigation of 1-[4-(propan-2-yl)phenyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, the development of new synthetic methods for 1-[4-(propan-2-yl)phenyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives could expand their potential applications in various fields.

Synthesis Methods

The synthesis of 1-[4-(propan-2-yl)phenyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid involves a multi-step process that starts with the reaction of 4-isopropylbenzene with ethyl 2-bromoacetate to form 1-(4-isopropylphenyl)ethyl 2-bromoacetate. This intermediate is then reacted with sodium azide to form 1-(4-isopropylphenyl)ethyl 2-azidoacetate, which is further reacted with 1H-pyrrole to form the final product, 1-[4-(propan-2-yl)phenyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid.

Scientific Research Applications

1-[4-(propan-2-yl)phenyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 1-[4-(propan-2-yl)phenyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities. 1-[4-(propan-2-yl)phenyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid has also been investigated for its potential use as a drug delivery system due to its unique chemical structure.

properties

IUPAC Name

1-(4-propan-2-ylphenyl)-5-pyrrol-1-yltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-11(2)12-5-7-13(8-6-12)20-15(19-9-3-4-10-19)14(16(21)22)17-18-20/h3-11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBPAYFMOQMEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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